molecular formula C14H14N2O3S B1334549 N-Benzyl-N-nitroso-p-toluenesulfonamide CAS No. 33528-13-1

N-Benzyl-N-nitroso-p-toluenesulfonamide

Cat. No. B1334549
Key on ui cas rn: 33528-13-1
M. Wt: 290.34 g/mol
InChI Key: ZXELPGWSCCGNDS-UHFFFAOYSA-N
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Patent
US05703246

Procedure details

To a solution of sodium methoxide (1.2 equivalent, 4.0 ml of 1M solution in methanol) in tert-butyl methyl ether (12 ml) was added N-nitroso-N-benzyl-p-toluenesulphonamide (966 mg, 3.34 mmol) in small portions at room temperature. After the addition was finished the reaction mixture was refluxed for 15-30 minutes. The reaction mixture was cooled and washed with water (3×12 ml). The etheral solution of phenyldiazomethane was dried over sodium sulphate for 30 minutes.
Name
sodium methoxide
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
966 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[N:4]([N:6]([CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)S(C1C=CC(C)=CC=1)(=O)=O)=O>COC(C)(C)C>[C:18]1([CH:17]=[N+:6]=[N-:4])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
4 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
966 mg
Type
reactant
Smiles
N(=O)N(S(=O)(=O)C1=CC=C(C=C1)C)CC1=CC=CC=C1
Name
Quantity
12 mL
Type
solvent
Smiles
COC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 15-30 minutes
Duration
22.5 (± 7.5) min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
washed with water (3×12 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The etheral solution of phenyldiazomethane was dried over sodium sulphate for 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=[N+]=[N-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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